

(R)-2-Methylpiperazine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-2-Methylpiperazine

Cat. No.: B1662055

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CAS Number: 75336-86-6 IUPAC Name: (2R)-2-methylpiperazine

This technical guide provides an in-depth overview of **(R)-2-Methylpiperazine**, a chiral building block of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role in relevant biological pathways.

Physicochemical and Spectroscopic Data

(R)-2-Methylpiperazine is a white to light yellow crystalline powder.^[1] Its key physicochemical and spectroscopic properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C5H12N2	[1] [2] [3]
Molecular Weight	100.16 g/mol	[2] [3]
Melting Point	91-93 °C (lit.)	[1] [2] [4]
Boiling Point	155-156 °C	[1]
Flash Point	65 °C (149 °F) - closed cup	[1] [4]
Solubility	Soluble in water	[1]
Appearance	White to yellow crystalline powder or crystals	[1] [5]
pKa	9.31 ± 0.40 (Predicted)	[1]

Optical Properties

Property	Value	Reference
Optical Activity	$[\alpha]_{D}^{20} -16.5^{\circ}$, c = 5 in benzene	[4]
$[\alpha]_{D}^{25} -17^{\circ}$ (c=0.85, CH ₂ Cl ₂)	[1]	

Synthesis and Purification Protocols

The enantiomerically pure form of 2-methylpiperazine is a valuable synthon, particularly for the synthesis of quinoline antibiotics.[\[4\]](#) Various methods have been developed for its preparation, including the resolution of racemic mixtures and asymmetric synthesis.

Experimental Protocol 1: Resolution of Racemic 2-Methylpiperazine via Diastereomeric Salt Formation

This protocol details a method for obtaining (R)-(-)-2-methylpiperazine from a racemic mixture of 2-methylpiperazine using L-(+)-tartaric acid as a resolving agent.

Materials:

- Racemic 2-methylpiperazine
- L-(+)-tartaric acid
- Water
- Ethanol
- Sodium hydroxide
- Chloroform
- Anhydrous sodium sulfate

Procedure:

- Salt Formation:
 - In a suitable reactor, dissolve 100 kg of racemic 2-methylpiperazine in 400 kg of water with stirring.
 - At room temperature, add 75 kg of L-(+)-tartaric acid and continue stirring for 40 minutes.
 - Add 200 kg of ethanol to the mixture.
 - Cool the mixture to below 0 °C using an ice-water bath to precipitate the diastereomeric salt.
 - Collect the precipitated salt by suction filtration and dry to yield approximately 117.9 kg of the salt.[\[6\]](#)
- Liberation of the Free Base:
 - Add the dried salt to 120 kg of water in a reactor.
 - With stirring, add 41 kg of sodium hydroxide and heat the mixture to 65-70 °C for 1 hour for hydrolysis.

- Cool the mixture to below 10 °C to precipitate sodium tartrate, which is then removed by filtration.[6]
- Extraction and Isolation:
 - Extract the mother liquor three times with 50 L of chloroform for each extraction.
 - Combine the chloroform extracts and dry them over anhydrous sodium sulfate overnight.
 - Remove the chloroform by distillation under reduced pressure.
 - The residue is cooled to afford (R)-(-)-2-methylpiperazine, which is then dried under vacuum. This process yields approximately 41.14 kg of the product with an optical purity of 99.13%. [6]

Experimental Protocol 2: Photocatalytic Synthesis of 2-Methylpiperazine

This protocol describes a novel, eco-friendly method for the synthesis of 2-methylpiperazine via intramolecular cyclization using a semiconductor-zeolite composite catalyst.

Materials:

- N-(β -hydroxypropyl)ethylenediamine (N- β -HPEDA)
- Acetonitrile
- 5 wt% TiO₂–H β composite photocatalyst
- High-pressure mercury lamp (250 W)
- Molecular oxygen

Procedure:

- Reaction Setup:

- Place a solution of 0.1 mmol of N- β -HPEDA in 20 ml of acetonitrile in a round-bottomed quartz photoreactor.
- Add 100 mg of the 5 wt% TiO₂–H β composite photocatalyst to the solution.
- Photocatalytic Reaction:
 - Irradiate the mixture with a 250 W high-pressure mercury lamp with magnetic stirring (1200 rpm) for 12 hours.
 - Maintain a constant stream of molecular oxygen (20 ml/h) through the reaction mixture during irradiation.^[3]
- Product Analysis:
 - Monitor the formation of 2-methylpiperazine using thin-layer chromatography (TLC) with a solvent system of methanol-chloroform (10:90).^[3]

Role in Drug Development and Signaling Pathways

(R)-2-Methylpiperazine is a crucial intermediate in the synthesis of a variety of pharmaceuticals, including anticancer, antiviral, and antibiotic agents. One of its notable applications is in the development of inhibitors for the β -catenin/T-cell factor 4 (Tcf4) signaling pathway, which is often dysregulated in various cancers.

The Wnt/ β -Catenin Signaling Pathway

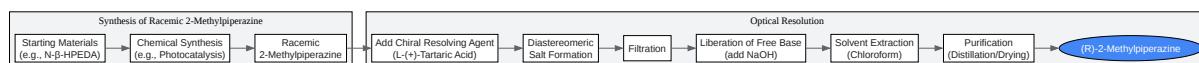
The Wnt/ β -catenin signaling pathway is a conserved cascade that plays a critical role in embryonic development and adult tissue homeostasis.^[2] Its aberrant activation is a hallmark of many cancers. The pathway's core mechanism revolves around the regulation of the cytoplasmic stability of β -catenin.

- "Off-State" (Absence of Wnt Signal): In the absence of a Wnt ligand, β -catenin is part of a "destruction complex" with Axin, APC, CK1, and GSK3. Sequential phosphorylation by CK1 and GSK3 marks β -catenin for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β -catenin low, and Wnt target genes are kept inactive by repressors bound to TCF/LEF transcription factors in the nucleus.^[2]

- "On-State" (Presence of Wnt Signal): When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane. This inhibits the phosphorylation of β -catenin, leading to its stabilization and accumulation in the cytoplasm.[2] Stabilized β -catenin then translocates to the nucleus, where it displaces repressors and binds to TCF/LEF transcription factors, activating the transcription of target genes involved in cell proliferation, differentiation, and survival.[1]

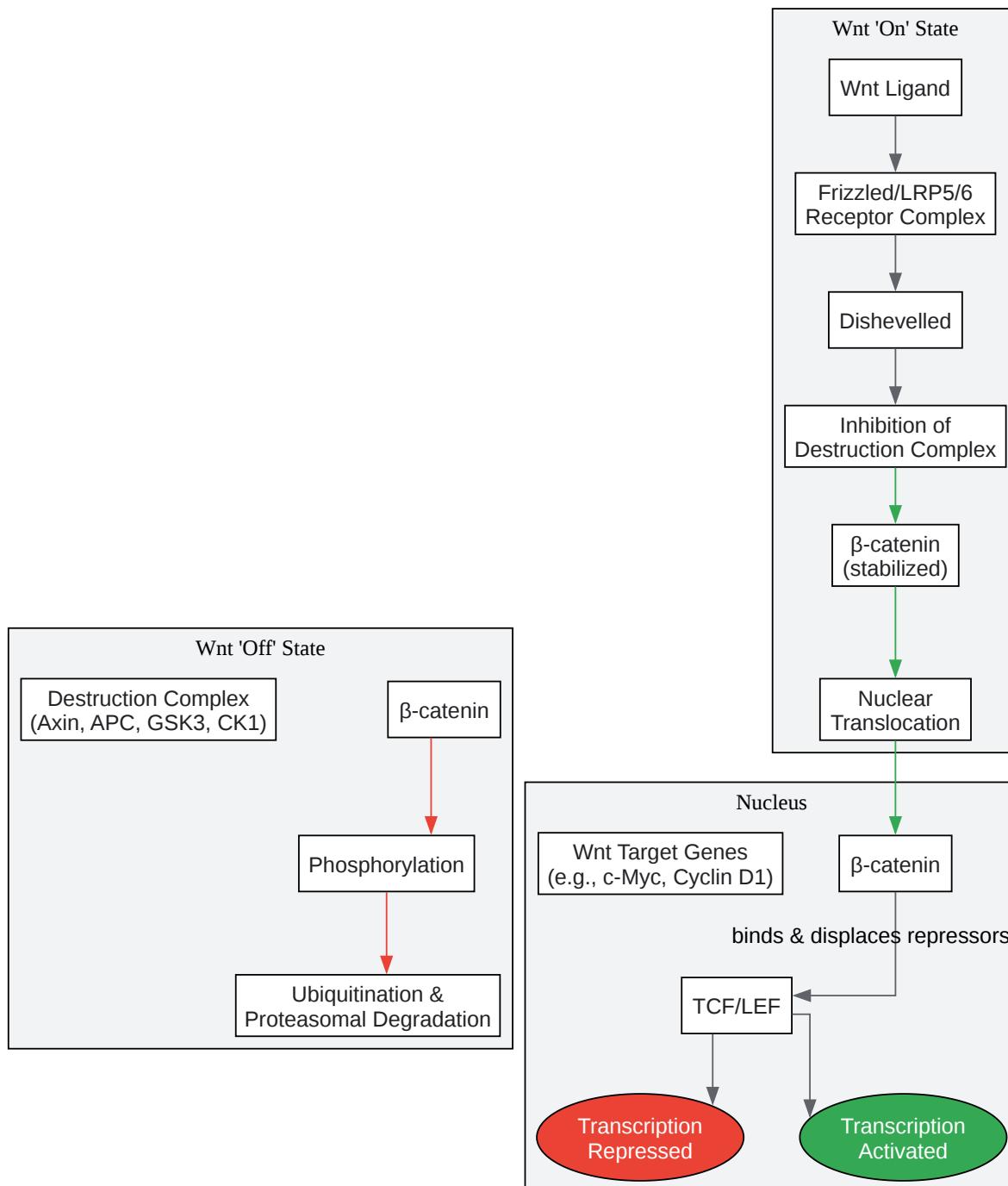
(R)-2-Methylpiperazine can be incorporated into molecules designed to inhibit the interaction between β -catenin and TCF4, thereby downregulating the expression of Wnt target genes and suppressing tumor growth.

Below are diagrams illustrating a general workflow for the synthesis and resolution of **(R)-2-Methylpiperazine** and the canonical Wnt/ β -catenin signaling pathway.



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Caption: A logical workflow for the synthesis and resolution of **(R)-2-Methylpiperazine**.

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